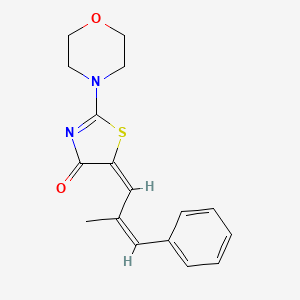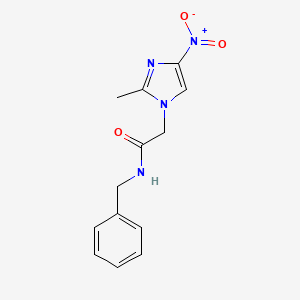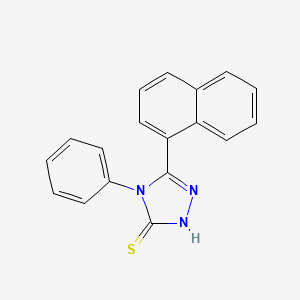![molecular formula C16H11Cl2NO3 B5592814 8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5592814.png)
8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one" belongs to a class of heterocyclic compounds that exhibit a broad spectrum of biological and chemical properties. This compound's structure is characterized by the presence of a [1,3]dioxolo[4,5-g]quinolin-6(5H)-one core, substituted with a 2,6-dichlorophenyl group. Such compounds are of interest in the synthesis of novel organic materials and potential therapeutic agents.
Synthesis Analysis
The synthesis of compounds similar to "8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one" often involves multi-component reactions under solvent-free conditions. A notable method includes the solvent-free synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds, achieving yields of 75.7% to 83.5% using materials like 3,4-(methylenedioxy)aniline, 2,2-dimethyl-1,3-dioxane-4,6-dione, and aldehydes (Wu Xiao-xi, 2015).
Molecular Structure Analysis
The molecular structure of compounds within this class exhibits conformational and configurational disorder, leading to a mixture of enantiomeric configurations. This disorder is typically manifested in the six-membered heterocyclic ring, adopting intermediate conformations between envelope and half-chair forms, leading to positional disorder of the substituents (Paola Cuervo et al., 2009).
Scientific Research Applications
Solvent-Free Synthesis and Novel Compounds
A notable application in scientific research is the solvent-free synthesis of novel compounds, including the family of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds. These compounds are synthesized under solvent-free conditions, highlighting an approach that emphasizes environmental sustainability and efficiency (Wu Xiao-xi, 2015).
Crystallography and Molecular Structure
The study of conformational and configurational disorder in similar compounds provides insights into their molecular structure and bonding. This research is essential for understanding the physical and chemical properties of these compounds, which can influence their application in drug design and materials science (Paola Cuervo et al., 2009).
Anticancer Activity
Compounds within this chemical family have been synthesized with potential anticancer activity. The synthesis of [1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel analogues of podophyllotoxins demonstrates the interest in exploring the therapeutic potential of these compounds. This approach not only provides a new chemical library for screening but also emphasizes the importance of creating compounds with little environmental impact and high yields (Tuanjie Li et al., 2015).
Eco-Compatible Synthesis
The eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2 is another significant application. This process highlights the move towards green chemistry by utilizing catalytic amounts of TiO2 nanoparticles and sonication for high-yield synthesis under environmentally friendly conditions (Diksha Bhardwaj et al., 2019).
Photovoltaic Applications
Another intriguing application is in the field of photovoltaics, where derivatives of quinoline compounds are explored for their photovoltaic properties. The structural and optical properties of such compounds are studied for their potential in organic–inorganic photodiode fabrication, demonstrating the versatility of quinoline derivatives in applications beyond pharmaceuticals (H. Zeyada et al., 2016).
properties
IUPAC Name |
8-(2,6-dichlorophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-10-2-1-3-11(18)16(10)9-5-15(20)19-12-6-14-13(4-8(9)12)21-7-22-14/h1-4,6,9H,5,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSGWOWKIQTHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5592746.png)

![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)
![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5592759.png)
![N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5592769.png)
![ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5592772.png)
![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5592782.png)
![[(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5592791.png)
![N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5592802.png)


![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5592823.png)